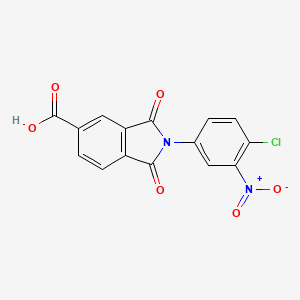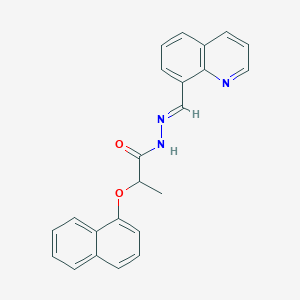![molecular formula C13H17Cl2NO3S B5710097 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAS belongs to the class of sulfonyl-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of DAS is not fully understood, but it is believed to act through multiple pathways. DAS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in various cellular processes. DAS has also been shown to modulate the expression of several genes involved in cell growth and division.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. DAS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, DAS has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
実験室実験の利点と制限
DAS has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, DAS has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DAS is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on DAS. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of DAS in various fields, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS and its potential interactions with other compounds.
合成法
The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to DAS by a series of reactions. The synthesis of DAS is a relatively straightforward process, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
DAS has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, DAS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DAS has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, DAS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-10-6-7-11(13(15)12(10)14)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMBNHYSZZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)




![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)


